

"Methyl 2-(Boc-amino)-3-nitrobenzoate"

literature review

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Compound of Interest

Compound Name: Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

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An In-depth Technical Guide to Methyl 2-(Boc-amino)-3-nitrobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry

In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, versatile building blocks is a cornerstone of modern medicinal chemistry. Among these crucial intermediates, substituted anthranilates and their derivatives hold a place of distinction. Methyl 2-(Boc-amino)-3-nitrobenzoate, the subject of this guide, is a prime example of such a scaffold. Its unique arrangement of functional groups—a protected amine, a nitro group, and a methyl ester at strategic positions—offers a rich platform for chemical manipulation, enabling access to a diverse array of heterocyclic systems and complex drug molecules. This guide provides a comprehensive overview of its synthesis, chemical behavior, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

Methyl 2-(Boc-amino)-3-nitrobenzoate (CAS No: 57113-90-3) is a synthetically valuable organic intermediate.^[1] The presence of the electron-withdrawing nitro group, the sterically demanding and chemically labile tert-butoxycarbonyl (Boc) protecting group, and the reactive methyl ester function define its utility in multi-step synthesis.

A summary of its key physical and chemical properties is presented below.

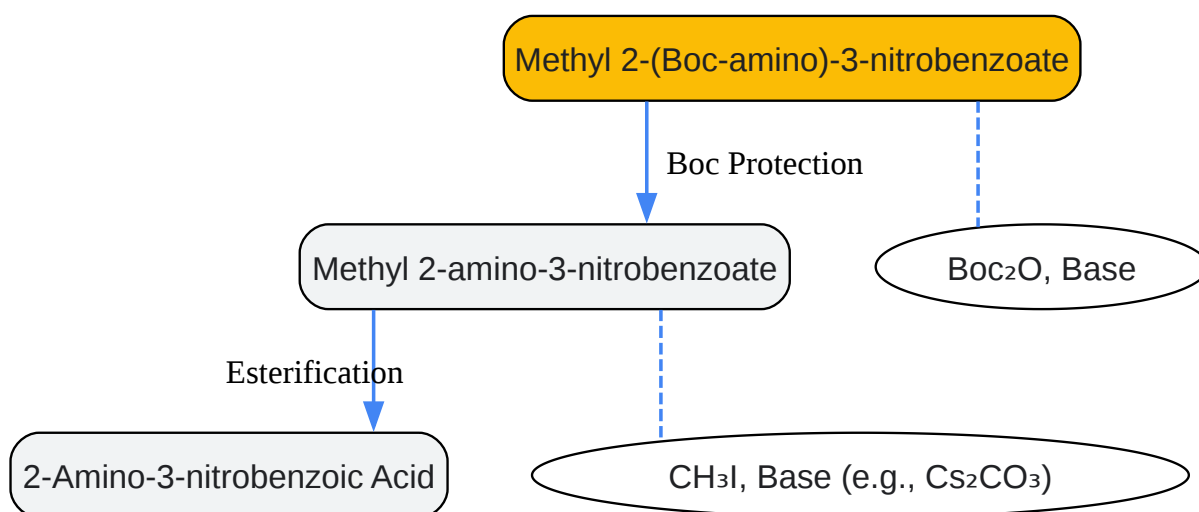
Property	Value	Source
IUPAC Name	methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate	PubChem ^[1]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₆	PubChem ^[1] , ChemBK ^[2]
Molecular Weight	296.28 g/mol	PubChem ^[1] , ChemBK ^[2]
Appearance	Solid	ChemBK ^[2]
Melting Point	104.0 to 108.0 °C	ChemBK ^[2]
Boiling Point	376.9 ± 32.0 °C (Predicted)	ChemBK ^[2]
Density	1.298 ± 0.06 g/cm ³ (Predicted)	ChemBK ^[2]
Solubility	Soluble in Dichloromethane	ChemBK ^[2]

Synthesis and Manufacturing Pathway

The preparation of Methyl 2-(Boc-amino)-3-nitrobenzoate is a straightforward, two-step process starting from 2-amino-3-nitrobenzoic acid. The strategic logic is to first protect the more nucleophilic amino group after esterification, preventing its interference in subsequent reactions.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and precursor molecules.



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Caption: Retrosynthetic analysis of Methyl 2-(Boc-amino)-3-nitrobenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-nitrobenzoate

The initial step involves the esterification of 2-amino-3-nitrobenzoic acid. The use of a mild base like cesium carbonate with methyl iodide in DMF is an effective method that avoids harsh acidic conditions which could affect the nitro group.[3]

Protocol:

- To a stirred solution of 2-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (0.8 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or trituration with ether/hexane to yield Methyl 2-amino-3-nitrobenzoate as a yellow solid.^[3]

Causality Insight: Cesium carbonate is chosen for its high solubility in DMF and its non-nucleophilic basicity, which cleanly deprotonates the carboxylic acid without promoting side reactions. The reaction is run at a low temperature initially to control the exothermicity of the alkylation.

Step 2: Boc Protection of Methyl 2-amino-3-nitrobenzoate

The second step is the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and robust transformation.

Protocol:

- Dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) to the solution.
- Add a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to catalyze the reaction.
- Stir the mixture at room temperature for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- The resulting crude product, Methyl 2-(Boc-amino)-3-nitrobenzoate, can be purified by recrystallization or flash chromatography.

Trustworthiness Check: This two-step sequence is highly reliable. The purity of the intermediate from Step 1 is crucial for a clean reaction in Step 2. Each step's completion should be rigorously confirmed by TLC or LC-MS to ensure high fidelity of the final product.

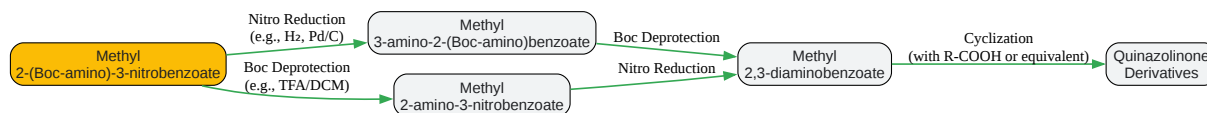
Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on analogous compounds.^[4]^[5]

Spectroscopic Data (Predicted)	
¹ H NMR	δ ~8.0-8.2 ppm (d, 1H, Ar-H), δ ~7.6-7.8 ppm (d, 1H, Ar-H), δ ~7.2-7.4 ppm (t, 1H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH ₃), δ ~1.5 ppm (s, 9H, -C(CH ₃) ₃). A broad singlet for the N-H proton is also expected.
¹³ C NMR	δ ~165 ppm (C=O, ester), δ ~152 ppm (C=O, Boc), δ ~148 ppm (C-NO ₂), δ ~120-140 ppm (Ar-C), δ ~81 ppm (-C(CH ₃) ₃), δ ~52 ppm (-OCH ₃), δ ~28 ppm (-C(CH ₃) ₃).
IR Spectroscopy	ν ~3350 cm ⁻¹ (N-H stretch), ν ~1730 cm ⁻¹ (C=O stretch, ester), ν ~1710 cm ⁻¹ (C=O stretch, carbamate), ν ~1530 cm ⁻¹ (asymmetric NO ₂ stretch), ν ~1350 cm ⁻¹ (symmetric NO ₂ stretch).

Key Chemical Transformations and Synthetic Utility

The true value of Methyl 2-(Boc-amino)-3-nitrobenzoate lies in the selective transformations of its functional groups, which provides access to valuable diaminoarene intermediates.



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Caption: Key synthetic transformations of Methyl 2-(Boc-amino)-3-nitrobenzoate.

Selective Reduction of the Nitro Group

The most critical reaction is the reduction of the nitro group to an amine. This unmask a 1,2-diaminobenzene scaffold, a precursor to many important heterocycles.

- **Catalytic Hydrogenation:** Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. It typically proceeds under mild conditions and produces water as the only byproduct.
- **Metal-Acid Reduction:** Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid/HCl are classic and effective methods for nitro group reduction, especially on a laboratory scale.[6]

Synthesis of Quinazolinones

Quinazolinones are a class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] The 2,3-diaminobenzoate intermediate derived from the title compound is a perfect starting material for their synthesis.

General Protocol for Quinazolinone Formation:

- Perform a one-pot or stepwise deprotection of the Boc group (using an acid like TFA) and reduction of the nitro group (using H₂/Pd/C) from Methyl 2-(Boc-amino)-3-nitrobenzoate to generate methyl 2,3-diaminobenzoate.
- React the resulting diamine with an appropriate electrophile. For instance, condensation with an acid chloride or anhydride followed by cyclization will yield the corresponding 2-

substituted quinazolinone.[9][10]

Applications in Drug Discovery and Development

While direct applications of Methyl 2-(Boc-amino)-3-nitrobenzoate are often proprietary, its structural motifs and those of its close relatives are found in numerous high-value pharmaceutical compounds.

- **Scaffold for Bioactive Molecules:** The 2,3-disubstituted aromatic pattern is crucial. For example, the related intermediate Methyl 2-methyl-3-nitrobenzoate is a key precursor in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma. [11][12][13] This underscores the pharmaceutical industry's interest in this substitution pattern for building complex APIs.
- **Intermediate for Angiotensin II Receptor Blockers:** The compound has been cited as a potential intermediate in the synthesis of sartans, a class of drugs used to treat high blood pressure. For example, it can be utilized in building the core structure of Candesartan.[2]
- **Precursor for Anti-Cancer Agents:** The general class of nitro-amino aromatic compounds is frequently explored in oncology research. Derivatives can serve as lead compounds for developing novel anti-cancer agents, leveraging the unique electronic properties conferred by the ortho-amino and nitro groups to interact with biological targets.[6]

Conclusion

Methyl 2-(Boc-amino)-3-nitrobenzoate is more than a simple chemical reagent; it is a strategic intermediate designed for versatility and efficiency. Its well-defined structure allows for selective, high-yielding transformations that open pathways to complex and biologically relevant molecules, particularly heterocyclic systems like quinazolinones. For researchers in medicinal chemistry and process development, a thorough understanding of this building block's synthesis, reactivity, and potential applications provides a significant advantage in the quest to design and create the next generation of therapeutics.

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